Kinase Inhibition: CT-711 vs. Crizotinib – Direct Enzymatic IC50 Comparison
In a cell-free enzymatic assay, CT-711 demonstrated comparable or marginally improved potency against both ALK and c-Met kinases relative to crizotinib, the first-in-class dual ALK/c-Met inhibitor. CT-711 inhibited ALK with an IC50 of 14.3 ± 5.1 nM, while crizotinib exhibited an IC50 of 16.9 ± 9.5 nM [1]. Against c-Met, CT-711 showed an IC50 of 12.7 ± 11.5 nM compared to crizotinib's 9.6 ± 0.7 nM [1]. These values establish that CT-711 retains the dual inhibitory profile of crizotinib with comparable intrinsic potency, forming the biochemical basis for its activity.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ALK IC50: 14.3 ± 5.1 nM; c-Met IC50: 12.7 ± 11.5 nM |
| Comparator Or Baseline | Crizotinib: ALK IC50: 16.9 ± 9.5 nM; c-Met IC50: 9.6 ± 0.7 nM |
| Quantified Difference | ALK: CT-711 IC50 1.2-fold lower (more potent) than crizotinib; c-Met: CT-711 IC50 1.3-fold higher (less potent) than crizotinib |
| Conditions | Cell-free enzymatic assay; ELISA-based detection |
Why This Matters
Confirms that CT-711 maintains the essential dual ALK/c-Met inhibitory profile of crizotinib, which is critical for overcoming c-Met-mediated resistance, while demonstrating comparable intrinsic potency at the enzymatic level.
- [1] Wang L, Gao M, Tong M, et al. Pharmacologic characterization of CT-711, a novel dual inhibitor of ALK and c-Met. Am J Cancer Res. 2018;8(8):1541-1550. Figure 1B. View Source
